2,6-Dichloro-4-nitraminopyridine
Description
Contextualization within Halogenated Nitropyridine Chemistry
Halogenated nitropyridines represent a class of organic compounds characterized by a pyridine (B92270) ring substituted with one or more halogen atoms and at least one nitro group. The presence of both electron-withdrawing halogens and a nitro group significantly influences the electronic properties of the pyridine ring, making these compounds valuable intermediates in organic synthesis. The halogen atoms serve as versatile handles for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
The nitration of halogenated pyridines is a key reaction in this field. For instance, the nitration of 2,6-dichloropyridine (B45657) can lead to various nitrated products, depending on the reaction conditions. The synthesis of related compounds, such as 2,6-dichloro-3-nitro-4-aminopyridine, involves the careful control of temperature and reagent concentrations, highlighting the nuanced reactivity of these systems. chemicalbook.com The chemistry of halogenated nitropyridines is complex, with the positions of the substituents dictating the reactivity and potential synthetic pathways.
Significance of Pyridine Derivatives in Advanced Organic Research
Pyridine derivatives are ubiquitous in advanced organic research due to their wide-ranging applications. They form the core structure of many natural products, pharmaceuticals, and agrochemicals. The pyridine ring is a key component in numerous FDA-approved drugs, underscoring its therapeutic importance. The versatility of the pyridine scaffold allows for extensive functionalization, enabling the fine-tuning of a molecule's biological activity and physical properties.
In medicinal chemistry, pyridine derivatives are explored for their potential as anti-inflammatory, antimicrobial, and antitumor agents, among other therapeutic applications. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction in many biological systems. Furthermore, the introduction of various substituents onto the pyridine ring can modulate a compound's lipophilicity and metabolic stability, key parameters in drug design.
Overview of the Academic Landscape for Nitraminopyridine Compounds
The academic landscape for nitraminopyridine compounds is driven by their potential applications in energetic materials and as intermediates in the synthesis of other complex molecules. The nitramino group (-NHNO2) imparts specific chemical properties that are of interest for both theoretical and experimental studies. Research in this area often focuses on the synthesis, characterization, and exploration of the reactivity of these compounds.
Studies on related compounds, such as nitropyrimidines, indicate that the introduction of a nitro group can be challenging and often requires specific synthetic strategies. For example, the synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine has been investigated as an intermediate for potential therapeutic agents. The reactivity of such compounds is of great interest, as the nitro group can be reduced to an amino group, providing a pathway to a wide range of other derivatives.
Research Objectives and Scope of the Comprehensive Investigation
The primary research objective for a comprehensive investigation of 2,6-Dichloro-4-nitraminopyridine would be to fully characterize its chemical and physical properties, understand its reactivity, and explore its potential applications. This would involve:
Synthesis and Optimization: Developing efficient and scalable synthetic routes to obtain the pure compound. This includes exploring different nitrating agents and reaction conditions.
Spectroscopic and Structural Characterization: Utilizing a range of analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to unequivocally determine its structure. X-ray crystallography would provide definitive information on its solid-state structure.
Reactivity Studies: Investigating the reactivity of the compound, particularly the substitution of the chlorine atoms and reactions involving the nitramino group. This would provide insights into its potential as a building block in organic synthesis.
Computational Modeling: Employing theoretical calculations to understand its electronic structure, stability, and predict its reactivity.
The scope of such an investigation would be to establish a solid foundation of knowledge about this compound, paving the way for its potential use in the development of new functional molecules.
Detailed Research Findings
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. Based on data for analogous compounds, the following properties can be expected:
| Property | Expected Value/Observation |
| Molecular Formula | C₅H₃Cl₂N₃O₂ |
| Molecular Weight | 208.00 g/mol |
| Appearance | Pale beige to yellow solid |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane (B109758) |
| Storage Conditions | Requires refrigeration (2-8 °C) and protection from light due to potential thermal and photolytic instability. |
This table is generated based on data from similar compounds and general chemical principles.
Spectroscopic Data
Detailed spectroscopic analysis is essential for the unambiguous identification of this compound. While specific spectra for this compound are not widely published, we can predict the expected signals based on its structure and data from related compounds like 2,6-dichloro-3-nitro-4-aminopyridine. chemicalbook.com
Predicted ¹H NMR (in CDCl₃):
A singlet for the two equivalent protons on the pyridine ring. The chemical shift would be influenced by the electron-withdrawing nature of the chloro and nitramino groups.
A broad singlet for the N-H proton of the nitramino group.
Predicted ¹³C NMR (in CDCl₃):
Signals for the carbon atoms of the pyridine ring, with their chemical shifts indicating the electronic environment. The carbons attached to the chlorine atoms would show distinct shifts.
Expected IR Spectroscopy:
Characteristic peaks for the N-H stretching of the amino group.
Strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group (NO₂).
Absorptions related to the C-Cl bonds and the pyridine ring vibrations.
Mass Spectrometry:
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (208.00 g/mol ), along with isotopic peaks characteristic of the two chlorine atoms.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,6-dichloropyridin-4-yl)nitramide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O2/c6-4-1-3(9-10(11)12)2-5(7)8-4/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHVOEQUMGNHPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)N[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329593 | |
| Record name | 2,6-Dichloro-4-nitraminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2587-03-3 | |
| Record name | 2587-03-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dichloro-4-nitraminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2,6 Dichloro 4 Nitraminopyridine
Historical Development of Synthetic Routes to Nitraminopyridines
Historically, the synthesis of nitraminopyridines has been closely linked to the functionalization of pyridine (B92270) itself. One of the most famous classical reactions is the Chichibabin amination, which introduces an amino group, typically at the 2-position, via nucleophilic substitution using sodium amide. This reaction provided a crucial entry point to aminopyridines, which could then undergo further transformations.
Following amination, electrophilic nitration was the logical next step to introduce a nitro group. However, the direct nitration of pyridine is notoriously difficult, requiring harsh conditions and often resulting in low yields. The presence of an amino group facilitates this electrophilic substitution. Early methods for the nitration of aminopyridines often involved treatment with a mixture of concentrated nitric acid and sulfuric acid. These foundational techniques, while effective to a degree, often suffered from a lack of regioselectivity and the need for aggressive reaction conditions, paving the way for the development of more controlled and efficient modern methods.
Contemporary Synthetic Pathways to 2,6-Dichloro-4-nitraminopyridine
Modern synthetic chemistry offers more sophisticated and targeted approaches for the preparation of polysubstituted pyridines like this compound. These can be broadly categorized into direct functionalization of a pyridine core and convergent strategies that build the molecule from pre-functionalized precursors.
The direct and selective C-H functionalization of a simple pyridine core to install all three substituents in the desired locations is a significant challenge. The pyridine ring's electron-poor nature makes it resistant to electrophilic attack, and the nitrogen atom can coordinate with catalysts and reagents, complicating reactions. rsc.org
Despite these difficulties, research into direct C-H functionalization is an active area. rsc.org Strategies involving transient activation, where the pyridine nitrogen is temporarily modified to alter the ring's reactivity, have been developed. For instance, a palladium-catalyzed diarylation of pyridine has been achieved by creating an N-methylpyridinium salt in situ, which can then be functionalized at the 2- and 6-positions. nih.gov While not a direct route to the target compound, this illustrates the principle of activating the pyridine core for subsequent functionalization. A direct, one-pot synthesis of this compound from pyridine remains an elusive goal, making stepwise approaches more practical.
Convergent synthesis, where the target molecule is assembled from smaller, already functionalized fragments, represents the most practical and widely employed route. For this compound, the most logical precursor is 2,6-dichloro-4-aminopyridine. This intermediate can be synthesized from commercially available 2,6-dichloropyridine (B45657).
The key transformation is the nitration of the amino group on the 2,6-dichloropyridine backbone. This is typically achieved by treating 2,6-dichloro-4-aminopyridine with a nitrating agent in a strong acid medium. A common procedure involves dissolving the aminopyridine in concentrated sulfuric acid at low temperatures, followed by the slow addition of nitric acid. chemicalbook.com This method directly converts the amino group (-NH₂) into a nitramino group (-NHNO₂). The nitration of 4-amino-2,6-dichloropyridine (B16260) with potassium nitrate (B79036) in concentrated sulfuric acid has also been reported to yield the related compound 4-amino-2,6-dichloro-3-nitropyridine, highlighting the fine control needed to achieve the desired isomer. researchgate.net
A detailed procedure involves adding 2,6-dichloropyridin-4-amine to concentrated sulfuric acid at approximately -5 °C. A solution of nitric acid in sulfuric acid is then added slowly, maintaining a low temperature (below 10 °C). The reaction is stirred for a period at low temperature before being allowed to warm and is sometimes heated to complete the reaction. chemicalbook.com The final product is isolated by pouring the reaction mixture onto ice and neutralizing it. chemicalbook.com
Table 1: Typical Reaction Conditions for the Nitration of 2,6-dichloro-4-aminopyridine
| Parameter | Condition | Purpose |
| Starting Material | 2,6-dichloro-4-aminopyridine | Precursor with the correct chloro-substitution pattern. |
| Reagents | 70% Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) | Nitrating agent and acidic medium/catalyst. |
| Temperature | -5 °C to 10 °C (initial), then warming to 80 °C | To control the exothermic reaction and improve selectivity. |
| Workup | Poured onto ice, neutralized with aqueous ammonia (B1221849) (NH₃) | To precipitate the product and remove excess acid. |
| Yield | ~94% (for the related 3-nitro product) | Indicates high efficiency of the nitration step. chemicalbook.com |
The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical manufacturing. jmaterenvironsci.com While specific green synthesis routes for this compound are not extensively documented, general green approaches in pyridine and pyrimidine (B1678525) synthesis can be considered. rasayanjournal.co.innih.gov
Key areas for applying green chemistry include:
Alternative Solvents: The use of large quantities of concentrated sulfuric acid is a major environmental concern. Exploring alternative, less hazardous solvents or solvent-free conditions is a primary goal. mdpi.com Water has been successfully used as a green solvent for some multicomponent reactions to create heterocyclic compounds. jmaterenvironsci.com
Catalysis: Replacing stoichiometric strong acids with recyclable solid acid catalysts could significantly reduce waste.
Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate reactions, often leading to higher yields and shorter reaction times in the synthesis of various heterocyclic compounds, thereby reducing energy consumption. nih.govmdpi.com
Atom Economy: Convergent syntheses are generally more atom-economical than long linear syntheses. Further optimization of multicomponent reactions, where three or more reactants combine in a single pot, could improve this aspect. rasayanjournal.co.in
Process Intensification: Continuous-flow chemistry offers a safer and more efficient way to handle potentially hazardous reagents and reactions, such as nitrations. beilstein-journals.org
Applying these principles to the synthesis of this compound would involve redesigning the established convergent route to incorporate safer reagents and more efficient processes.
Catalytic Systems and Reagents Employed in Nitraminopyridine Synthesis
The synthesis of nitraminopyridines relies on specific reagents and, in some cases, catalytic systems to guide the reactions.
Nitration Reagents: The most common reagent for converting an aminopyridine to a nitraminopyridine is a mixture of concentrated nitric acid and concentrated sulfuric acid . The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. An alternative nitrating system involves reacting the pyridine compound with dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with sodium bisulfite. ntnu.no
Chlorination Reagents: For precursor synthesis, the chlorination of a pyridine ring can be achieved by reacting it with chlorine gas (Cl₂) , sometimes at elevated temperatures and without a catalyst. google.comgoogle.com In some cases, a Lewis acid catalyst like ferric chloride (FeCl₃) is used to produce more highly chlorinated pyridines. google.com
Amination Catalysts: In synthetic routes that may involve building the aminopyridine precursor, modern cross-coupling reactions are often used. The Buchwald-Hartwig amination , for example, uses palladium catalysts with specialized phosphine (B1218219) ligands to couple amines with aryl halides. nih.govCopper-catalyzed systems have also been developed for these C-N bond-forming reactions. nih.gov
For the direct conversion of 2,6-dichloro-4-aminopyridine to the target compound, the process is typically a stoichiometric reaction driven by strong acids rather than a catalytic one.
Reaction Optimization Studies for Enhanced Chemical Yields and Positional Selectivity
Optimizing the synthesis of this compound focuses on maximizing the product yield while minimizing the formation of unwanted isomers or byproducts.
Key parameters that are typically optimized include:
Temperature: Temperature control is critical in nitration reactions. The initial addition of the nitrating agent is almost always performed at low temperatures (e.g., -5 to 0 °C) to control the exothermicity of the reaction and prevent side reactions. chemicalbook.com Subsequent heating may be required to drive the reaction to completion.
Reagent Stoichiometry: The molar ratio of the nitrating agent to the substrate is carefully controlled. Using a slight excess of nitric acid ensures complete conversion of the starting material. chemicalbook.com In the chlorination of p-nitroaniline to 2,6-dichloro-4-nitroaniline (B1670479), a related synthesis, optimizing the moles of chlorine per mole of substrate was crucial for achieving high purity and yield. google.com
Reaction Time: The duration of the reaction is monitored (e.g., by Thin Layer Chromatography, TLC) to ensure completion without allowing for product degradation or the formation of byproducts. googleapis.com
Workup Procedure: The method of isolating the product can significantly impact the final yield and purity. Pouring the acidic reaction mixture into a large volume of ice is a standard procedure to precipitate the organic product while dissipating heat. chemicalbook.com Careful neutralization to a specific pH is also important for maximizing the recovery of the solid product. chemicalbook.com
Table 2: Key Parameters for Reaction Optimization in Substituted Pyridine Synthesis
| Parameter | Variable | Impact on Synthesis | Example |
| Temperature | -5 °C to 100 °C | Controls reaction rate and selectivity; prevents byproduct formation. | Low initial temperature for nitration to control exotherm. chemicalbook.com |
| Solvent/Medium | Sulfuric Acid, Acetic Acid | Affects reagent solubility and reactivity. | Acetic acid used as a recyclable medium for chlorination. google.com |
| Catalyst | None, Lewis Acid (FeCl₃), Pd/Cu | Can dramatically increase reaction rate and selectivity. | Absence of catalyst favors 2,6-dichlorination of 2-chloropyridine. google.com |
| Reagent Ratio | Molar equivalents of reactants | Influences yield and purity. | Optimizing Cl₂ to nitroaniline ratio from 1.8 to 2.5. google.com |
| Workup | pH adjustment, extraction | Crucial for product isolation and purification. | Neutralization with NH₃ to precipitate product from acidic solution. chemicalbook.com |
Through careful control of these parameters, chemists can enhance the efficiency, selectivity, and safety of the synthesis of this compound.
Stereoselective Synthesis Considerations for Related Pyridine Structures
While specific stereoselective syntheses targeting this compound are not extensively documented in publicly available literature, the broader field of pyridine chemistry offers a variety of established and emerging strategies for the stereocontrolled synthesis of chiral pyridine derivatives. These methodologies are crucial for accessing enantiomerically pure or enriched compounds, which is of paramount importance in fields such as medicinal chemistry and materials science. The principles underlying these methods could conceptually be applied to the synthesis of chiral analogues of this compound or other substituted pyridines.
The primary challenge in the stereoselective synthesis of pyridines lies in the inherent aromaticity of the pyridine ring, which typically lacks chiral centers. Therefore, strategies often involve the asymmetric functionalization of a pre-existing pyridine ring or the construction of the chiral pyridine scaffold from achiral precursors using chiral catalysts or auxiliaries.
Key approaches to the stereoselective synthesis of functionalized pyridines include:
Catalytic Asymmetric C-H Functionalization: This modern approach involves the direct and enantioselective introduction of functional groups at the C-H bonds of the pyridine ring. For instance, tandem borane (B79455) and iridium catalysis has been successfully employed for the C3-allylation of pyridines. acs.org This process proceeds through the generation of a nucleophilic dihydropyridine (B1217469) intermediate via hydroboration, followed by an enantioselective iridium-catalyzed allylation and subsequent oxidative aromatization. acs.org This method provides direct access to C3-allylated pyridines with high enantioselectivity. acs.org
Asymmetric Catalysis with Chiral Ligands: The development of novel chiral ligands is central to many stereoselective transformations involving pyridines. Chiral pyridine-derived ligands, for example, have been designed and utilized in various asymmetric reactions. acs.org These ligands can create a chiral environment around a metal center, enabling enantioselective catalysis. For example, chiral 2,2′-bipyridine ligands have shown excellent performance in nickel-catalyzed reductive additions and Ullmann couplings. acs.org Similarly, tunable chiral pyridine–aminophosphine ligands have been synthesized and applied in the iridium-catalyzed asymmetric hydrogenation of olefins and cyclic imines, achieving high enantio- and diastereoselectivity. rsc.org
Ring-Opening of Chiral Aziridines: An alternative strategy involves the use of chiral aziridines derived from pyridine-based imines. The asymmetric synthesis of 2-(2-pyridyl)aziridines can be achieved with good yield and diastereoselectivity starting from 2-pyridinecarboxaldehyde. nih.gov These chiral aziridines can then undergo regioselective ring-opening reactions with various nucleophiles to introduce a functionalized and stereochemically defined substituent at the 2-position of the pyridine ring. nih.govnih.gov
Nucleophilic Addition to Chiral Pyridinium (B92312) Salts: The activation of the pyridine ring by N-acylation or N-alkylation to form a pyridinium salt facilitates nucleophilic addition. When a chiral auxiliary is attached to the nitrogen atom, the addition of nucleophiles can proceed with high diastereoselectivity. This approach has been used in the stereoselective synthesis of pyridinones through the addition of Grignard reagents to chiral pyridinium salts derived from 4-methoxypyridine. nih.gov
[3+3] Annulation Reactions: Chiral fused pyridine systems can be constructed through asymmetric annulation reactions. For example, N-heterocyclic carbene (NHC)-catalyzed oxidative [3+3] annulation of enals with pyrazol-5-amines has been shown to produce chiral pyrazolo[3,4-b]pyridin-6-ones in excellent yields and with high enantioselectivities under mild conditions. rsc.org
These methodologies highlight the diverse tactics available for introducing chirality into pyridine-containing molecules. The choice of a particular synthetic route would depend on the desired substitution pattern and the availability of starting materials.
Table 1: Comparison of Stereoselective Synthesis Strategies for Pyridine Derivatives
| Methodology | Key Features | Advantages | Reported Stereoselectivity | Citation(s) |
|---|---|---|---|---|
| Catalytic Asymmetric C-H Functionalization | Direct functionalization of the pyridine ring; tandem catalysis. | Atom economy; direct access to functionalized products. | Up to >99% ee for C3-allylation. | acs.org |
| Asymmetric Catalysis with Chiral Ligands | Use of specifically designed chiral pyridine-based ligands. | Broad applicability to various reaction types; high catalytic activity. | Up to 99% ee and >20:1 dr in asymmetric hydrogenations. | acs.orgrsc.org |
| Ring-Opening of Chiral Aziridines | Introduction of a stereocenter adjacent to the pyridine ring. | Good diastereoselectivity; access to 2-substituted chiral pyridines. | Good diastereoselectivity reported. | nih.govnih.gov |
| Nucleophilic Addition to Chiral Pyridinium Salts | Use of a chiral auxiliary on the pyridine nitrogen. | High diastereoselectivity; applicable to the synthesis of pyridinones. | High diastereoselectivity reported. | nih.gov |
| [3+3] Annulation Reactions | Construction of chiral fused pyridine systems. | Excellent yields and enantioselectivities; mild reaction conditions. | Excellent enantioselectivities reported. | rsc.org |
Chemical Reactivity and Mechanistic Investigations of 2,6 Dichloro 4 Nitraminopyridine
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring System
The pyridine ring in 2,6-dichloro-4-nitraminopyridine is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen heteroatom and the chloro and nitramino substituents. However, under specific conditions, electrophilic substitution can be induced.
Regioselective Nitration Pathways
The nitration of this compound is a key reaction, often involving the rearrangement of the nitramino group. The process typically begins with the protonation of the nitramino group in strong acid, followed by the migration of the nitro group to a carbon atom on the pyridine ring.
One common method for the synthesis of this compound involves the nitration of a precursor, 2,6-dichloro-4-aminopyridine, using a mixture of concentrated nitric and sulfuric acid at low temperatures (0–20°C). This initially forms a nitramino intermediate which, upon heating in sulfuric acid to around 100°C, undergoes rearrangement to yield the final product. This rearrangement is a critical step to ensure complete conversion.
The conditions for these reactions are crucial for achieving high yields, which can be up to 91%. The process requires careful management of corrosive acids.
Halogenation Reactions and Their Influence on Selectivity
Halogenation of the pyridine ring in compounds related to this compound can influence the regioselectivity of subsequent reactions. While specific studies on the direct halogenation of this compound are not extensively detailed in the provided results, the initial synthesis often involves the chlorination of pyridine itself. An alternative synthesis route starts with the chlorination of pyridine at high temperatures (≥160°C) without a solvent to produce 2,6-dichloropyridine (B45657). This is then followed by amination and nitration to introduce the other functional groups.
Nucleophilic Aromatic Substitution (S_NAr) Reactions of Chlorine Substituents
The chlorine atoms at the 2 and 6 positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (S_NAr). This reactivity is enhanced by the electron-withdrawing properties of the pyridine nitrogen and the nitro group, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. strath.ac.uknih.gov
Amination Reactions and Formation of Derived Structures
The chlorine atoms can be displaced by various amines to form a range of amino-substituted pyridine derivatives. mdpi.comresearchgate.net The reaction of this compound with amines can lead to mono- or di-substituted products, depending on the reaction conditions and the nature of the amine. mdpi.com For instance, in related dichloropyrimidine systems, sterically unbiased primary aliphatic amines have been shown to selectively displace certain groups. researchgate.net
The introduction of amino groups can significantly alter the chemical and biological properties of the resulting molecules. mdpi.com These amination reactions are a common strategy in medicinal chemistry to generate libraries of compounds for drug discovery. wuxiapptec.com
Solvolysis and Hydrolytic Transformation Pathways
The chlorine substituents on this compound can also be replaced by solvent molecules in solvolysis reactions, particularly with nucleophilic solvents like alcohols or water (hydrolysis). In the presence of a base such as sodium hydroxide (B78521), alcohols can form alkoxide ions, which are potent nucleophiles that can attack the electron-deficient carbon atoms bearing the chlorine atoms. mdpi.com This can lead to the formation of alkoxy or hydroxy derivatives. The hydrolytic sensitivity of related compounds underscores the reactivity of the chloro substituents.
Rearrangement Reactions Involving the Nitramino Group
The nitramino group of this compound can undergo rearrangement reactions, particularly in acidic conditions. researchgate.net The most common is the nitramine rearrangement, where the nitro group migrates from the nitrogen atom to a carbon atom on the aromatic ring.
Studies on related nitraminopyridines have shown that in strong sulfuric acid (70-95%), the rearrangement is influenced by the initial dissociation of the nitramine. researchgate.net The rearrangement of 4-nitraminopyridines is generally slower than that of 2-nitraminopyridines due to the greater basicity of the pyridine-4-amine derivatives. researchgate.net Research on the acid-catalyzed nitramine rearrangement of other substituted anilines has provided evidence for an intramolecular process. researchgate.net
The rearrangement is a key step in one of the primary synthetic routes to this compound, where heating the intermediate in sulfuric acid facilitates the conversion to the final product.
Redox Chemistry of the Nitro and Nitramino Functionalities
The nitro and nitramino groups in this compound are redox-active and can undergo both reduction and oxidation reactions.
The electrochemical reduction of nitro compounds has been extensively studied. uchile.clresearchgate.netdtic.miltaylorfrancis.comacs.org The reduction of the nitro group can proceed in a stepwise manner, often involving the formation of a nitro radical anion as the initial product of a one-electron reduction. uchile.cl The stability and reactivity of this radical anion are influenced by substituents on the aromatic ring and the reaction medium. uchile.cl Further reduction can lead to the formation of nitroso, hydroxylamino, and ultimately amino groups. researchgate.nettaylorfrancis.com The selective reduction of one nitro group in a polynitroaromatic compound is a significant challenge and an important area of research. researchgate.net
The nitramino group also exhibits redox activity. Electrochemical oxidation of N-nitrosamines, which are structurally related to nitramines, has been shown to produce nitramines and other oxidized products. jst.go.jp The mechanism is proposed to involve the formation of a radical cation. jst.go.jp The formation of N-nitramines can also occur through the reaction of secondary amines with reactive nitrogen species like peroxynitrite, which involves a free radical mechanism. nih.gov
The one-electron standard reduction potentials of nitroaromatic and cyclic nitramine explosives have been a subject of study to understand their environmental fate and reactivity. rtrn.net Nitrogen itself can exist in a wide range of oxidation states, from +5 in nitrate (B79036) to -3 in ammonium, highlighting the rich redox chemistry of nitrogen-containing functional groups. aqion.de
| Functional Group | Reduction Products | Oxidation Products |
| Nitro (-NO2) | Nitro radical anion, nitroso, hydroxylamino, amino. uchile.clresearchgate.nettaylorfrancis.com | Generally difficult to oxidize. researchgate.netdtic.mil |
| Nitramino (-NHNO2) | Can be reduced, though less studied than the nitro group. | Can be formed from the oxidation of N-nitrosamines. jst.go.jp |
Radical Reactions and Their Role in Compound Transformation
Radical reactions can play a significant role in the transformation of this compound. The generation of radical species can be initiated by various means, including thermal or photochemical methods, or through redox processes.
The formation of free radicals from organohalides is a common strategy to create reactive intermediates for chemical synthesis. researchgate.net In the context of this compound, the cleavage of the C-Cl bonds could potentially lead to the formation of pyridyl radicals. These radicals can then participate in a variety of reactions, such as hydroarylation of olefins. nih.govmdpi.com
The nitramino group can also be a source of radicals. The homolytic cleavage of the N-NO2 bond is a key step in the thermal decomposition of nitramines, leading to the formation of an amino radical and nitrogen dioxide. icm.edu.plnih.gov These radical species can then initiate a cascade of further reactions. The reaction of secondary amines with peroxynitrite to form N-nitramines is proposed to proceed through a free radical mechanism involving the one-electron oxidation of the amine to an amino radical. nih.gov
The study of radical-mediated transformations is a rapidly developing field, with new methods continually being developed for the generation and utilization of radical intermediates in organic synthesis. researchgate.netmdpi.comnih.gov
Photochemical Reactivity and Induced Transformations
The photochemical reactivity of this compound is an area of interest due to the presence of chromophoric groups (the pyridine ring and the nitro group) that can absorb UV or visible light. Photochemical excitation can lead to a variety of transformations, including rearrangements, bond cleavages, and redox reactions.
Photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. researchgate.netnih.gov In this approach, a photocatalyst absorbs light and then engages in a single-electron transfer with a substrate to generate a radical intermediate. For halogenated pyridines, selective single-electron reduction can lead to the formation of the corresponding heteroaryl radicals, which can then undergo further reactions. nih.gov The reduction potentials of halogenated pyridines are a key factor in these processes, although their accurate measurement can be challenging due to the rapid fragmentation of the resulting radical anions. nih.gov
The photolysis of arylnitramines has been shown to result in molecular rearrangements. acs.org The specific products and reaction pathways are dependent on the structure of the nitramine and the reaction conditions. The refrigeration requirement for storing this compound suggests a degree of thermal and photolytic instability.
The development of photoredox-mediated methods has provided new avenues for the functionalization of pyridines and other heterocyclic compounds. These methods are often characterized by high chemoselectivity and tolerance of various functional groups. nih.gov
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
High-Resolution ¹H and ¹³C NMR Techniques for Structural ConfirmationFor 2,6-Dichloro-4-nitraminopyridine, the ¹H NMR spectrum would be expected to be relatively simple. Due to the symmetrical substitution at the 2 and 6 positions, the two protons on the pyridine (B92270) ring (at C3 and C5) would be chemically equivalent, likely resulting in a single signal (a singlet). The proton on the nitramino group (-NHNO₂) would produce another distinct signal.
The ¹³C NMR spectrum would show three distinct signals for the pyridine ring carbons: one for the equivalent C2 and C6 atoms (attached to chlorine), one for the equivalent C3 and C5 atoms (attached to hydrogen), and one for the C4 atom (attached to the nitramino group).
Multidimensional NMR Spectroscopy (e.g., HMBC, HSQC, TOCSY) for Complex StructuresWhile the structure of this compound is relatively simple, multidimensional NMR could confirm assignments.
HSQC (Heteronuclear Single Quantum Coherence) would show a correlation between the ¹H signal of the ring protons and the ¹³C signal of the C3/C5 carbons.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings. For instance, the ring protons (H3/H5) would show correlations to the carbons at C2/C6, C4, and C3/C5. The amino proton (-NH) could show correlations to C4 and potentially to the nitrogen atoms.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
IR and Raman spectroscopy are used to identify functional groups by probing their characteristic vibrational frequencies. Key expected vibrations for this compound would include:
N-H stretching from the amino part of the nitramino group, typically in the 3300-3500 cm⁻¹ region.
Asymmetric and symmetric N-O stretching from the nitro group, which are very strong in the IR spectrum, typically appearing around 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
C=C and C=N stretching vibrations from the pyridine ring, found in the 1400-1650 cm⁻¹ region.
C-Cl stretching vibrations, which would appear in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry provides the exact molecular weight and information about the molecule's structure through its fragmentation pattern. The molecular formula of this compound is C₅H₃Cl₂N₃O₂.
Molecular Ion Peak (M⁺): The high-resolution mass spectrum would confirm the elemental composition. The molecular weight is 208.00 g/mol . scbt.com Due to the presence of two chlorine atoms, the molecular ion would exhibit a characteristic isotopic pattern (M⁺, M+2, M+4 peaks) with a ratio of approximately 9:6:1, which is a definitive signature for dichlorinated compounds.
Fragmentation: Common fragmentation pathways would likely involve the loss of the nitro group (-NO₂) or the entire nitramino group (-NHNO₂). Cleavage of the C-Cl bonds would also be an expected fragmentation route.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy provides information about the electronic structure and conjugation within the molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π→π* transitions within the aromatic pyridine ring and potentially n→π* transitions involving the lone pairs on the nitrogen and oxygen atoms. The presence of the nitro group, a strong chromophore, would significantly influence the position and intensity of these absorption maxima. For comparison, the related compound 2,6-diaminopyridine shows absorption peaks at 308, 244, and 203 nm. researchgate.net
X-ray Crystallography for Solid-State Molecular Structure Determination
Extensive searches for crystallographic data on this compound did not yield specific studies determining its solid-state molecular structure through X-ray crystallography. While the crystallographic structures of related compounds have been reported, direct experimental data on the crystal lattice, unit cell dimensions, and precise molecular geometry of this compound is not available in the reviewed literature.
Analysis of structurally similar compounds, such as 2,6-dichloro-4-nitropyridine N-oxide, reveals detailed insights into their molecular conformations and intermolecular interactions in the solid state. For instance, the study of 2,6-dichloro-4-nitropyridine N-oxide showed it crystallizes in an orthorhombic system. nih.gov The nitro group in this related molecule is nearly coplanar with the pyridine ring. nih.gov However, the substitution of the N-oxide with a nitramino group (-NHNO2) in the target compound would significantly alter the electronic and steric properties, leading to a different crystal packing and molecular geometry.
Without a dedicated X-ray crystallographic study on this compound, a definitive description of its three-dimensional structure and the specific arrangement of its atoms in the solid state remains undetermined. Such a study would be essential to accurately characterize bond lengths, bond angles, and potential intermolecular interactions like hydrogen bonding, which are crucial for understanding its physical and chemical properties.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties and predicting the reactivity of 2,6-dichloro-4-nitraminopyridine. While specific studies on this exact molecule are limited, research on analogous compounds like 4-amino-2,6-dichloropyridine (B16260) and 2,6-dichloro-4-nitroaniline (B1670479) offers a strong comparative basis. nih.govajeee.co.in
DFT calculations, often employing the B3LYP functional with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and calculate fundamental vibrational frequencies. ajeee.co.in For instance, in a study of 2,6-dichloro-4-nitroaniline, a similar compound, DFT calculations provided a detailed vibrational assignment that showed good agreement with experimental infrared and Raman spectra. ajeee.co.in These calculations reveal the influence of the chloro, amino, and nitro groups on the geometry and vibrational modes of the aromatic ring. ajeee.co.in
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical in predicting reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. For a proton transfer complex involving a related compound, 2,6-dichloro-4-nitrophenol (B181596), TD-DFT calculations were used to assign electronic transitions, with the HOMO to LUMO transition being a key indicator of the molecule's electronic behavior. mdpi.comresearchgate.net The presence of electron-withdrawing groups like chlorine and the nitro group significantly influences the electronic structure and reactivity. mdpi.com
Table 1: Calculated Electronic Properties of a Related Proton Transfer Complex
| Parameter | Value | Method | Reference |
|---|---|---|---|
| HOMO-LUMO Gap | Varies with solvent | TD-DFT | mdpi.comresearchgate.net |
| Binding Free Energy | -7.2 kcal/mol (with DNA) | DFT | mdpi.comresearchgate.net |
| Net Charge (DCNP moiety) | -0.084 e | DFT | mdpi.com |
| Net Charge (3,4-DAP moiety) | +0.084 e | DFT | mdpi.com |
Note: Data is for a proton transfer complex between 3,4-diaminopyridine (B372788) and 2,6-dichloro-4-nitrophenol.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
MD simulations can reveal how the molecule behaves in different environments, such as in aqueous solution. These simulations track the movements of atoms and can identify stable conformations and the transitions between them. For pyridine (B92270) derivatives, MD simulations have been used to study their interactions with enzymes, providing insights into the binding modes and the key residues involved in the interaction. This information is crucial for drug design and understanding the mechanism of action.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling is essential for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For this compound, this could involve modeling nucleophilic substitution reactions at the chlorinated positions or reactions involving the nitramino group.
Theoretical calculations can determine the activation energies for different potential reaction pathways, thereby predicting the most likely mechanism. For related dichloropyridine compounds, studies have shown that the chlorine atoms can be substituted by nucleophiles. Computational modeling could quantify the energy barriers for these substitutions, taking into account the electronic effects of the nitroamino group. The steric hindrance from the adjacent chloro substituents can also be computationally modeled to explain regioselectivity in reactions.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for validation. DFT calculations have been successfully used to predict the vibrational spectra (infrared and Raman) of compounds structurally similar to this compound. nih.govajeee.co.in
In the analysis of 4-amino-2,6-dichloropyridine, DFT calculations with the B3LYP method and 6-311+G(**) basis set yielded vibrational frequencies that were in good agreement with the experimental FTIR and FT-Raman spectra after scaling. nih.gov This process allows for a detailed assignment of the observed spectral bands to specific vibrational modes of the molecule. nih.gov Similarly, for 2,6-dichloro-4-nitroaniline, the calculated IR and Raman spectra showed excellent agreement with the observed spectra. ajeee.co.in Such studies provide confidence in the computational models and allow for a deeper understanding of the molecular structure and bonding.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Compound (2,6-dichloro-4-nitroaniline)
| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Reference |
|---|---|---|---|
| C-H stretching | 3085 | - | ajeee.co.in |
| C-Cl stretching | 715 | 711.5 | ajeee.co.in |
Note: This data is for 2,6-dichloro-4-nitroaniline and serves as an example of the methodology.
Elucidation of Structure-Reactivity Relationships through Computational Modeling
Computational modeling plays a crucial role in establishing quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. By calculating various molecular descriptors (e.g., electronic properties, steric parameters, and topological indices), it is possible to build models that correlate these descriptors with observed chemical reactivity or biological activity.
For pyridine derivatives, QSAR studies have shown that properties like the dipole moment and atomic charges on specific atoms can be correlated with their anti-inflammatory activity. scielo.br In the case of this compound, the electron-withdrawing nature of the chlorine atoms and the nitro group significantly influences the electron distribution in the pyridine ring, which in turn governs its reactivity. The steric effects of the 2,6-dichloro substituents are also a key factor, hindering nucleophilic attack at the 4-position. Computational models can quantify these electronic and steric effects, providing a rational basis for designing new molecules with desired reactivity. The antiproliferative activity of pyridine derivatives has been linked to the presence and position of specific functional groups, while halogen atoms have sometimes been associated with lower activity. nih.gov
Degradation Pathways and Environmental Fate of 2,6 Dichloro 4 Nitraminopyridine
Photodegradation Mechanisms under Simulated Environmental Conditions
Photodegradation, the breakdown of compounds by light, is a primary mechanism for the removal of many organic pollutants from the environment. youtube.com The rate and products of photodegradation are influenced by factors such as the wavelength and intensity of light, as well as the presence of other chemical species in the environment. youtube.com
While specific experimental studies on the photodegradation of 2,6-dichloro-4-nitraminopyridine are limited, the photochemistry of related nitroaromatic and nitramine compounds provides valuable insights. The photolysis of nitramines in aqueous solutions can lead to the formation of N-nitrosamines and other degradation products. nih.gov For instance, studies on the explosive RDX (a cyclic nitramine) show that it undergoes photolytic degradation. umass.edu The process for many nitroaromatic compounds involves the formation of radical species and can be influenced by the solvent and the presence of oxygen. nih.govnih.gov The photolysis of nitrate (B79036) and nitrite (B80452) ions in water can also generate nitrating agents that can further react with aromatic compounds. mdpi.com
Given its structure, this compound is expected to absorb UV radiation, initiating photochemical reactions. Potential photodegradation pathways could involve the cleavage of the N-NO2 bond, reduction of the nitro group, or substitution of the chlorine atoms. However, without specific studies, the quantum yields and the exact nature of the photoproducts remain speculative. Further research is needed to elucidate the specific photodegradation mechanisms and kinetics of this compound under various environmental conditions.
Biotransformation Pathways and Microbial Degradation Studies
Microbial degradation is a key process in the natural attenuation of organic pollutants. researchgate.net Bacteria and fungi have evolved diverse enzymatic systems to break down a wide range of xenobiotic compounds. nih.govmdpi.com The biodegradation of nitroaromatic compounds can proceed through various pathways, including the reduction of the nitro group to an amino group, or the oxidative removal of the nitro group. nih.govrsc.org
It is plausible that microorganisms could utilize this compound as a source of carbon, nitrogen, or energy. Potential biotransformation pathways could include:
Nitro group reduction: The nitramino group could be reduced to a hydrazino or amino group.
Dechlorination: The chlorine atoms could be reductively or oxidatively removed.
Ring cleavage: The pyridine (B92270) ring could be opened, leading to the formation of aliphatic intermediates.
The efficiency of these processes would depend on the specific microbial consortia present, as well as environmental factors like pH, temperature, and the availability of other nutrients. mdpi.com
Table 1: Examples of Microbial Degradation of Related Compounds
| Compound | Microorganism(s) | Degradation Pathway Highlights | Reference(s) |
| 2,4-Dichlorophenoxyacetic acid | Cupriavidus necator JMP134 | Side chain removal, hydroxylation, ring cleavage | nih.gov |
| CL-20 (a cyclic nitramine) | Agrobacterium sp. strain JS71 | Utilized as a nitrogen source | nih.govasm.org |
| Nitrobenzene | Pseudomonas putida | Conversion to nitrocatechols | asm.org |
| Pyridine | Arthrobacter sp. | Hydroxylation and ring cleavage | researchgate.net |
Chemical Stability Assessments under Varying Environmental Stressors (e.g., pH, Temperature, Oxidation)
The chemical stability of this compound under different environmental conditions is a crucial factor determining its persistence. Abiotic degradation processes such as hydrolysis and oxidation can significantly contribute to its transformation in soil and water.
Hydrolysis: The stability of the compound towards hydrolysis is expected to be pH-dependent. The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution by hydroxide (B78521) ions, particularly at higher pH values. The nitramino group might also undergo hydrolysis, although data on the hydrolysis of this specific functional group on a pyridine ring is scarce. Studies on other nitramines have shown varying stability towards hydrolysis. nih.gov
Thermal Degradation: The thermal stability of nitropyridine derivatives has been investigated, showing that decomposition often occurs at elevated temperatures, with the specific degradation pathway depending on the compound's structure. researchgate.netmdpi.com While ambient environmental temperatures are unlikely to cause significant thermal degradation, this could be a factor in specific microenvironments or during certain treatment processes.
Oxidation: Oxidation by reactive oxygen species (ROS) such as hydroxyl radicals, which are naturally present in the environment, can be a significant degradation pathway. The electron-withdrawing nature of the nitro and chloro substituents makes the pyridine ring less susceptible to electrophilic attack, but it may be reactive towards strong oxidizing agents.
Further experimental studies are required to quantify the rates of hydrolysis, thermolysis, and oxidation of this compound under a range of environmentally relevant conditions to accurately predict its persistence.
Identification and Analysis of Degradation Products
The identification of degradation products is essential for understanding the complete environmental fate of a compound and for assessing the potential toxicity of its transformation products. The analysis of degradation products typically involves advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or gas chromatography-mass spectrometry (GC-MS). dtic.milnih.govdtic.milacs.orgwaters.com
As there are no specific studies identifying the degradation products of this compound, potential products can be inferred from the degradation pathways of analogous compounds.
Table 2: Potential Degradation Products of this compound Based on Analogous Compounds
| Potential Degradation Pathway | Expected Product(s) | Analogous Compound(s) and Reference(s) |
| Photodegradation | 2,6-dichloro-4-aminopyridine, 2-chloro-6-hydroxy-4-nitraminopyridine | Nitropyrenes nih.govnih.gov, Nitramines nih.gov |
| Biotransformation (Nitroreduction) | 2,6-dichloro-4-aminopyridine | Nitroaromatic compounds nih.govrsc.org |
| Biotransformation (Dechlorination) | 2-chloro-4-nitraminopyridine-6-ol | Chlorinated pyridines researchgate.net |
| Hydrolysis | 2,6-dichloro-4-aminopyridine, 2,6-dihydroxy-4-nitraminopyridine | Nitramines nih.gov |
It is crucial to note that these are hypothetical degradation products. The actual transformation products may be different and could also include more complex molecules formed through polymerization or reaction with other environmental constituents. Definitive identification and quantification of the degradation products of this compound require dedicated experimental investigation.
Advanced Research Applications of 2,6 Dichloro 4 Nitraminopyridine Derivatives
Utility as Synthetic Intermediates in the Construction of Complex Organic Molecules
The reactivity of the chlorine atoms at the C-2 and C-6 positions of the pyridine (B92270) ring makes 2,6-dichloro-4-nitraminopyridine and its analogs, such as 4-amino-2,6-dichloropyridine (B16260), highly useful intermediates for building complex organic structures. researchgate.netsigmaaldrich.com These positions are susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of functional groups.
Research has demonstrated that various nucleophiles can displace the ring's chlorine atoms. rsc.org For instance, in 2,6-dichloro-3-nitropyridine, the nitro group activates the ortho (C-2) and para (C-6) positions, making them prone to nucleophilic attack. stackexchange.com This regioselectivity allows for controlled, stepwise substitution to create specifically functionalized pyridine derivatives. The synthesis of 2-halogeno-6-alkylsulfanyl-4-amidopyridines is achieved by treating 2,6-dichloro-4-amidopyridine with an appropriate thiol in the presence of a base like sodium methoxide. mdpi.com This initial substitution can be followed by a second displacement reaction, where the remaining chloro group is replaced by another nucleophile, leading to asymmetrically substituted pyridines. mdpi.com
The transformation of 4-amino-2,6-dichloropyridine (7) into 4-amino-2,6-dichloro-3,5-dinitropyridine highlights the utility of the amino group in directing further functionalization. researchgate.net This dinitro derivative can then undergo nucleophilic displacement of its chloro groups to form other complex molecules. researchgate.net The controlled reaction of dichlorinated pyrimidines with nucleophiles like amines and alkoxides is a foundational strategy for creating diverse molecular libraries. uniatlantico.edu.co
Table 1: Examples of Nucleophilic Substitution Reactions
| Starting Material | Nucleophile | Product | Research Focus | Reference |
|---|---|---|---|---|
| 2,6-Dichloro-4-amidopyridine | Thiolates (e.g., sodium methanethiolate) | 2-Chloro-6-alkylsulfanyl-4-amidopyridines | Synthesis of bioactive compounds | mdpi.com |
| 2,6-Dichloro-3-nitropyridine | Piperazine derivatives | 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate | Study of reaction regioselectivity | stackexchange.com |
| 4-Amino-2,6-dichloropyridine | Nitrating agents (HNO₃/H₂SO₄) | 4-Amino-2,6-dichloro-3,5-dinitropyridine | Synthesis of energetic materials precursors | researchgate.net |
Precursors for Novel Heterocyclic Systems and Bioactive Scaffolds
Derivatives of this compound are instrumental in synthesizing novel heterocyclic systems, many of which form the core scaffolds of bioactive molecules. The pyridine or pyrimidine (B1678525) backbone can be annulated or functionalized to create fused ring systems and compounds with significant pharmacological potential.
For example, dichlorinated pyrimidines are key starting materials for producing fused pyrimidine derivatives, which are integral to biochemical processes as components of DNA and RNA. jchr.orgsciencescholar.us The reaction of 4,6-dichloropyrimidine (B16783) derivatives with compounds containing an N-C-N fragment (like guanidine) can lead to the formation of 2-aminopyrimidines, a common motif in medicinal chemistry. orientjchem.org Research into the synthesis of novel 2-amino-4-aryl-6-pyridopyrimidines has yielded compounds with demonstrated anti-cancer and anti-microbial properties. nih.gov
The versatility of these precursors is further highlighted in the modular synthesis of the antimalarial drug candidate P218. nih.gov In this process, a 2,4-dichloro-5-alkoxypyrimidine is selectively functionalized to build the complex diaminopyrimidine structure of the final product. nih.gov Similarly, 2,6-disubstituted-4-thioamidopyridines, synthesized from 2,6-dichloro-4-amidopyridine precursors, have shown promising antimycobacterial activity, particularly against M. tuberculosis and M. kansasii. mdpi.com These examples underscore the role of dichlorinated pyridines and pyrimidines as foundational building blocks for discovering new therapeutic agents. researchgate.netnih.gov
Table 2: Bioactive Scaffolds Derived from Dichloropyridine/Dichloropyrimidine Precursors
| Precursor Type | Resulting Scaffold | Biological Activity Investigated | Reference |
|---|---|---|---|
| 2,6-Dichloro-4-amidopyridine | 2-Halogeno-6-alkylsulfanyl-4-thioamidopyridines | Antimycobacterial, Photosynthesis-Inhibiting | mdpi.com |
| Dichloropyrimidines | Fused Pyrimidine Systems | General Bioactivity (core of DNA/RNA) | jchr.orgsciencescholar.us |
| 2,4-Dichloro-5-alkoxypyrimidines | Diaminopyrimidines (P218) | Antimalarial | nih.gov |
| Methyl substituted azachalcones | 2-Amino-4-aryl-6-pyridopyrimidines | Anticancer, Antimicrobial | nih.gov |
Development of Analytical Reagents and Chemical Probes
The unique chemical properties of dichlorinated aromatic compounds make them suitable for the development of analytical reagents and chemical probes. These tools are designed to detect or quantify specific analytes or to investigate biological processes.
A notable example is the Gibbs reagent, 2,6-dichloroquinone-4-chloroimide, which has been used for the detection of phenols. nih.gov This reagent has been immobilized in a nafion/sol-gel hybrid film to create an optical sensor for the rapid determination of permethrin (B1679614) in treated wood. nih.gov The reaction between the Gibbs reagent and permethrin produces a colored 2,6-dichloroindophenol (B1210591) compound, allowing for spectrophotometric analysis. nih.gov This demonstrates how the dichlorinated core can be part of a reactive system for sensing applications.
In a related context, proton transfer (PT) complexes involving dichlorinated phenols have been studied for their potential in analytical chemistry. mdpi.com The reaction between 3,4-diaminopyridine (B372788) and 2,6-dichloro-4-nitrophenol (B181596) forms a distinct PT complex that can be characterized spectroscopically. mdpi.com Such complexes, which exhibit changes in their absorption spectra upon formation, can be harnessed for detection purposes. Furthermore, the development of small-molecule probes for studying biological pathways, such as autophagy or neurotrophic signaling, often relies on complex heterocyclic scaffolds that can be accessed from versatile starting materials like functionalized pyridines. scispace.com
Exploration in Materials Science for Functionalized Polymers or Ligands
In the field of materials science, derivatives of this compound are explored as building blocks for functional materials, particularly as ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms within the pyridine ring and other appended functional groups can coordinate with metal ions to form extended, highly organized structures.
Polydentate ligands incorporating pyridine moieties, such as 2,6-di(pyrazolyl)pyridine derivatives, are used to synthesize novel zinc complexes. rsc.org These complexes, which also incorporate dicarboxylate ligands, form multi-functional materials with interesting photoluminescent and catalytic properties, including activity in the oxidation of cyclohexane. rsc.org The specific geometry and electronic properties of the pyridine-based ligand dictate the final structure and function of the resulting coordination polymer.
The design of highly emissive materials often utilizes ligands with extensive π-systems. While not directly derived from this compound in the provided sources, the principles apply. Ligands like 4'-(4-pyridyl)-4,2':6',4''-terpyridine (a multi-ring pyridine derivative) are used to create cadmium(II) coordination frameworks that exhibit strong luminescence. mdpi.com The ability to systematically modify the pyridine core through reactions like those described in section 7.1 allows for the fine-tuning of ligand properties (e.g., steric bulk, electronic nature) to control the assembly and characteristics of the final material. This makes functionalized pyridines a valuable class of compounds for creating advanced materials with tailored optical or catalytic functions.
Mechanistic Toxicology and Biological Interactions at the Molecular Level
Investigation of Molecular Targets and Binding Mechanisms
Currently, there is no specific information available in the scientific literature that identifies the molecular targets of 2,6-dichloro-4-nitraminopyridine or describes its binding mechanisms. Toxicological studies often begin by identifying which macromolecules (such as proteins or nucleic acids) a compound binds to, which is a critical first step in elucidating its mechanism of action. The absence of such data for this compound means that its potential to cause harm via specific molecular interactions remains uncharacterized.
Enzyme Inhibition and Activation Studies at the Biochemical Level
Similarly, a review of biochemical databases and literature does not yield studies focused on the inhibitory or activatory effects of this compound on specific enzymes. Such studies are vital for determining if the compound can disrupt metabolic pathways or other critical enzymatic processes within the cell. Without this information, the biochemical basis for any potential toxicity is unknown.
Receptor Interaction Analysis and Signaling Pathway Modulation
The interaction of chemical compounds with cellular receptors can trigger or block signaling pathways, leading to a variety of cellular responses. There is no available research that details the interaction of this compound with any specific receptors or its influence on the modulation of signaling pathways. This lack of data prevents an assessment of its potential to interfere with normal cellular communication.
Analysis of Cellular Response Mechanisms and Pathway Perturbations
Given the absence of information on molecular targets, enzyme interactions, and receptor binding, it is unsurprising that there is also no available data on the downstream cellular response mechanisms to this compound exposure. Understanding how cells respond to a chemical insult, whether through stress responses, apoptosis, or other pathways, is a key component of a toxicological profile. For this compound, such information is not currently available.
Future Research Directions and Unanswered Academic Questions
Emerging Synthetic Methodologies for Enhanced Efficiency and Sustainability
Traditional synthesis of nitropyridines often involves harsh conditions and the use of strong acid mixtures. Future research must focus on developing more efficient, safer, and environmentally benign synthetic routes. The demand for "green" chemistry is driving a shift away from hazardous reagents and toward more sustainable processes. nih.govrsc.org
Key areas for future synthetic research include:
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), which is particularly crucial when handling energetic intermediates like nitrated pyridines. This can lead to higher yields, improved safety, and easier scalability compared to batch processes.
Catalytic Nitration: Investigating novel catalytic systems to replace or reduce the reliance on stoichiometric amounts of strong acids (like sulfuric acid) is a critical goal. This could involve solid acid catalysts or metal-catalyzed nitration methods that are more selective and easier to separate from the reaction mixture.
Three-Component Ring Transformations (TCRT): This emerging strategy allows for the construction of complex nitropyridine frameworks from simpler precursors in a single step, offering a highly efficient alternative to traditional multi-step syntheses. nih.gov
Biocatalysis: The use of enzymes for selective nitration or for the transformation of precursor molecules represents a frontier in green chemistry. While challenging, the development of biocatalysts for such reactions would offer unparalleled environmental benefits.
Sustainable Solvents: Research into replacing traditional volatile organic solvents with greener alternatives, such as ionic liquids or biodegradable solvents, can significantly reduce the environmental footprint of the synthesis process. nih.gov
The overarching goal is to align the synthesis of this and related compounds with the principles of green chemistry, focusing on atom economy, energy efficiency, and the reduction of toxic waste. nih.govnih.gov
Application of Advanced Spectroscopic and Analytical Techniques for Deeper Insight
While standard techniques like NMR, HPLC, and mass spectrometry are used for routine characterization mdpi.com, a deeper understanding of the structural and electronic properties of 2,6-Dichloro-4-nitraminopyridine requires more advanced analytical methods.
Future research should leverage:
Solid-State NMR and X-ray Crystallography: Detailed single-crystal X-ray diffraction studies are essential to definitively determine its solid-state structure, including bond lengths, angles, and intermolecular interactions like hydrogen bonding. nih.gov This experimental data provides a crucial benchmark for theoretical models.
Advanced Vibrational Spectroscopy: Techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Fourier-Transform Infrared (FTIR) imaging could provide insights into its molecular vibrations and interactions with surfaces or other molecules. mdpi.com
Combined Experimental-Theoretical Approaches: Integrating experimental spectroscopic data (FTIR, Raman) with high-level computational methods, such as Density Functional Theory (DFT), can provide a comprehensive understanding of the molecule's properties. nih.gov This synergy allows for precise assignment of vibrational modes and calculation of electronic properties that are difficult to measure directly. nih.govresearchgate.net
Luminescence Spectroscopy: Given that related heterocyclic compounds exhibit interesting photophysical properties nih.gov, investigating the potential fluorescence or phosphorescence of this compound and its derivatives could uncover new applications in materials science.
These advanced techniques will move beyond simple confirmation of structure to provide a nuanced picture of the molecule's behavior, which is critical for designing new materials and understanding its reactivity.
Integration of Predictive Modeling and Machine Learning in Compound Research
The field of energetic materials, a potential application area for this compound, is increasingly benefiting from computational science. llnl.gov Predictive modeling and machine learning (ML) offer a path to accelerate the discovery and optimization of new compounds by reducing the need for time-consuming and hazardous experiments. mdpi.comresearchgate.netacs.org
Future research should focus on:
Property Prediction: Applying ML algorithms—such as Artificial Neural Networks (ANNs) and Convolutional Neural Networks (CNNs)—to predict the key properties of this compound and its hypothetical derivatives. mdpi.comresearchgate.net Important predictable parameters include density, heat of formation, detonation velocity, and impact sensitivity. mdpi.com
Inverse Design: Utilizing ML models for inverse design, where a desired set of properties is specified, and the model proposes new molecular structures that are likely to exhibit those properties. mdpi.com This approach can guide synthetic efforts toward the most promising candidates.
Interpretable Models: Developing parsimonious neural networks (PNNs) and other interpretable models can provide not only accurate predictions but also insights into the structure-property relationships that govern performance and safety. acs.org
Mechanism Simulation: Employing molecular dynamics simulations to model the decomposition pathways and reaction kinetics under various stimuli (e.g., thermal or shock loading), providing fundamental insights into the material's stability and performance. llnl.gov
Integrating these computational tools can dramatically shorten the research and development cycle, enabling a more efficient and targeted exploration of the compound's potential. researchgate.net
Exploration of Novel Reactivity and Unprecedented Transformations
The reactivity of this compound is governed by the interplay of its functional groups. The electron-withdrawing chloro and nitramino groups activate the pyridine (B92270) ring, making it susceptible to certain transformations while also offering sites for nucleophilic substitution. nih.gov
Key areas for future investigation include:
Selective Functionalization: Developing methods for the selective substitution of one or both chlorine atoms. This would allow the compound to be used as a versatile building block for synthesizing a wide array of more complex molecules.
Cycloaddition Reactions: Exploring its potential as a dipolarophile in [3+2] cycloaddition reactions to create novel fused heterocyclic systems, a strategy that has been successful with other nitropyridines. mdpi.com
Transformations of the Nitramino Group: Investigating the reduction of the nitramino group to a hydrazine (B178648) or amino group, or its rearrangement under different conditions, could provide access to new classes of pyridine derivatives.
Unusual Substitutions: Researching conditions that might lead to unexpected reactivity, such as the displacement of the nitro group itself, which has been observed in related nitropyrimidines and represents an area of unusual aromatic substitution. researchgate.net
Cross-Coupling Reactions: Applying modern metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to replace the chlorine atoms with carbon, nitrogen, or oxygen-based nucleophiles, thereby creating diverse molecular libraries. nih.govresearchgate.net
Understanding and harnessing the unique reactivity of this compound is key to unlocking its value as a precursor in synthetic chemistry.
Interdisciplinary Research Opportunities and Collaborative Ventures
The multifaceted nature of this compound opens doors for collaboration across various scientific fields.
Energetic Materials Science: As a nitrated heterocyclic compound, its most direct interdisciplinary application lies in the development of next-generation energetic materials. nih.gov Collaborative research with materials scientists and engineers could focus on formulating and testing it as a component in safer and more environmentally friendly ("green") explosives or propellants. rsc.orgnih.gov
Medicinal Chemistry and Pharmacology: Pyridine derivatives are a cornerstone of many pharmaceuticals. nih.govresearchgate.net The compound could serve as a scaffold for the synthesis of new bioactive molecules. Collaborations with pharmacologists could explore the potential of its derivatives as antitumor, antibacterial, or antifungal agents. nih.gov
Agrochemistry: Nitropyridines have been successfully developed into insecticides and herbicides. nih.gov Research ventures with agricultural scientists could investigate the potential of derivatives of this compound in crop protection.
Nuclear Medicine: The use of nitropyridines as precursors for radiolabeled compounds for Positron-Emission Tomography (PET) is an established application. nih.gov This suggests a potential pathway for developing novel imaging agents for diagnostics in oncology or neurology.
Materials Science and Photonics: Some nitrogen-containing heterocyclic compounds possess nonlinear optical (NLO) properties. researchgate.net Collaborative studies with physicists and materials scientists could explore whether this compound or its derivatives exhibit such properties, potentially leading to applications in optical devices.
Such interdisciplinary projects are essential for translating fundamental chemical knowledge into practical, real-world applications.
Data Table for this compound
| Property | Value/Description | Source(s) |
| Physical State | Pale beige to yellow solid | |
| Solubility | Soluble in chloroform, dichloromethane (B109758) (DCM), and dimethyl sulfoxide (B87167) (DMSO) | |
| Storage | Recommended storage at 2–8°C to ensure stability | |
| Purity | Can be certified to ≥98% using HPLC, HNMR, and MS |
Q & A
Advanced Research Question
- Steric effects : The 2,6-dichloro substituents hinder nucleophilic attack at the 4-position, favoring alternative pathways (e.g., ring-opening in strong bases).
- Electronic effects : Electron-withdrawing Cl groups activate the pyridine ring for electrophilic substitution but deactivate it for nucleophilic reactions.
- Mitigation : Use of polar solvents (DMF, DMSO) and phase-transfer catalysts (e.g., TBAB) enhances reactivity ().
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
